6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol
Overview
Description
6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 1st position, and a hydroxyl group at the 7th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Another method involves the use of visible light-catalyzed green synthesis, which does not require metal participation and utilizes free radical involvement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: The methoxy and hydroxyl groups on the isoquinoline ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from the reactions of this compound include N-alkylated derivatives, which have potential pharmacological activities . Other products may include substituted isoquinolines with modified functional groups.
Scientific Research Applications
6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol involves its interaction with specific molecular targets. As a positive allosteric modulator of GLP-1R and GIPR, the compound enhances the binding of endogenous ligands to these receptors, leading to increased insulin secretion from beta cells in a glucose-dependent manner . This mechanism is beneficial in the management of diabetes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol include:
- 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline
- 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxy group at the 6th position and the hydroxyl group at the 7th position enhances its biological activity and stability, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-9-6-10(13)11(14-2)5-8(9)3-4-12-7/h5-6,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFURDSMULTPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC(=C(C=C12)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345586 | |
Record name | 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4602-70-4 | |
Record name | 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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